molecular formula C8H4Cl3N3O2 B14040836 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- CAS No. 101236-95-7

1H-Benzimidazole, 4-nitro-2-(trichloromethyl)-

Cat. No.: B14040836
CAS No.: 101236-95-7
M. Wt: 280.5 g/mol
InChI Key: FSWYJAAPBBKPTA-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with a nitro group at the 4-position and a trichloromethyl group at the 2-position.

Preparation Methods

The synthesis of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- typically involves the condensation of 4-nitro-1,2-phenylenediamine with trichloroacetic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the benzimidazole ring, followed by purification through recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The trichloromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

1H-Benzimidazole, 4-nitro-2-(trichloromethyl)- can be compared with other benzimidazole derivatives, such as:

Properties

CAS No.

101236-95-7

Molecular Formula

C8H4Cl3N3O2

Molecular Weight

280.5 g/mol

IUPAC Name

4-nitro-2-(trichloromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4Cl3N3O2/c9-8(10,11)7-12-4-2-1-3-5(14(15)16)6(4)13-7/h1-3H,(H,12,13)

InChI Key

FSWYJAAPBBKPTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)C(Cl)(Cl)Cl

Origin of Product

United States

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